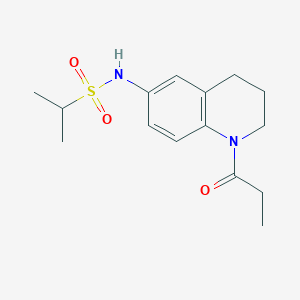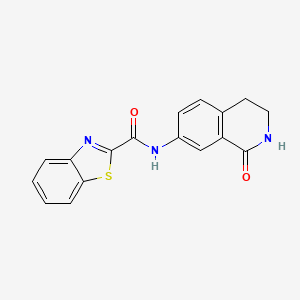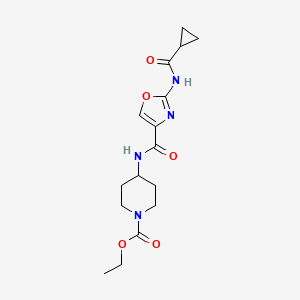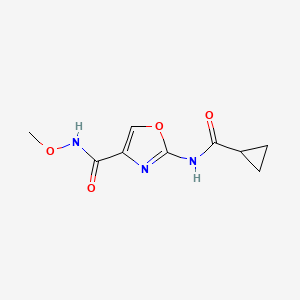
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that contains a tetrahydroquinoline core . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .科学的研究の応用
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been found to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory processes. In addition, it has been used to study the role of PDE-4 in the regulation of neurotransmission and the modulation of neuronal excitability. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
作用機序
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S acts as an inhibitor of PDE-4, which is an enzyme involved in the regulation of inflammatory processes. It binds to the active site of the enzyme, preventing it from breaking down cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in the regulation of inflammation. By inhibiting the breakdown of cAMP, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S increases the levels of cAMP in cells, thus reducing the inflammatory response.
Biochemical and Physiological Effects
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from oxidative damage, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to modulate neurotransmission, reduce neuronal excitability, and reduce the production of pro-inflammatory cytokines. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
実験室実験の利点と制限
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available from chemical suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S also has some limitations. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it can be toxic at high concentrations, and its effects on humans are not yet known.
将来の方向性
Given the potential applications of N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S, there are a number of future directions that can be explored. These include further studies of its effects on inflammation, oxidative damage, and neurotransmission; further studies of its effects on human cells and tissues; and the development of new drugs based on N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S for the treatment of neurodegenerative diseases. In addition, further studies of its effects on other biological processes, such as cell signaling, apoptosis, and cell differentiation, could be conducted. Finally, further studies of its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects on the body.
合成法
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S can be synthesized by a two-step process involving the condensation of 4-methylthiophene-2-sulfonamide with 3-amino-1-propanol, followed by the reaction of the resulting product with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The first step of the reaction is the condensation of 4-methylthiophene-2-sulfonamide and 3-amino-1-propanol to form a sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde to form the desired N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUKVOZACDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)

![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)
